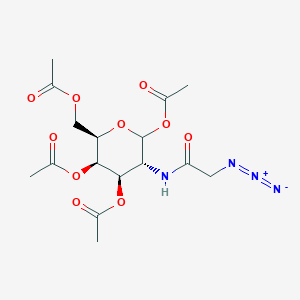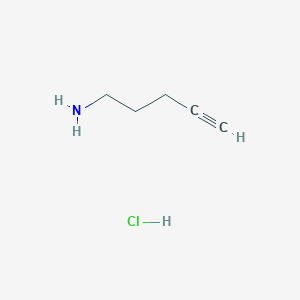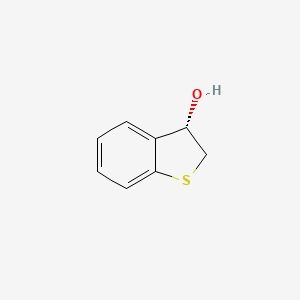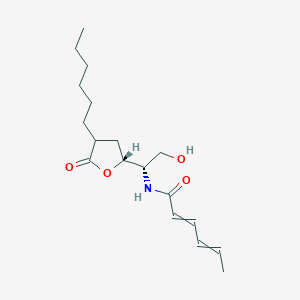
2-(3-Aminooxetan-3-yl)ethanol
Overview
Description
“2-(3-Aminooxetan-3-yl)ethanol” is a chemical compound with the molecular formula C5H11NO2 . It is a solid at room temperature and has a molecular weight of 117.15 g/mol.
Molecular Structure Analysis
The molecular structure of “2-(3-Aminooxetan-3-yl)ethanol” consists of a four-membered oxetane ring with an amino group and an ethanol group attached .Physical And Chemical Properties Analysis
“2-(3-Aminooxetan-3-yl)ethanol” is a solid at room temperature . It has a molecular weight of 117.15 g/mol and a molecular formula of C5H11NO2 .Scientific Research Applications
Chemical Sensing and Binding
A study by Fang et al. (2014) demonstrated the use of a rhodamine-azacrown derivative in sensing Al³⁺ and Fe³⁺ ions in ethanol–water solutions. This research highlights the potential of similar compounds in chemical sensing applications (Fang et al., 2014).
Polymerization Processes
Ogasawara et al. (2001) explored the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, emphasizing the kinetics of ethanol release. This indicates the importance of related compounds in understanding polymerization dynamics (Ogasawara et al., 2001).
Crystallography
The crystal structure of compounds related to 2-(3-Aminooxetan-3-yl)ethanol, such as (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate ethanol solvate, was studied by Di (2010). This research is significant for understanding the molecular and crystallographic aspects of these compounds (Di, 2010).
Chemical Complexation
Mardani et al. (2019) investigated the reaction and complexation of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the formation of complexes with copper(II) and cadmium(II) ions. This study showcases the potential of these compounds in forming metal complexes, which is vital in various scientific applications (Mardani et al., 2019).
Organic Synthesis and Reactions
Asadi et al. (2021) conducted a study on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, where reactions were performed in ethanol. This research contributes to the understanding of organic synthesis involving ethanol and related compounds (Asadi et al., 2021).
Pharmaceutical and Biological Research
Chagarovskiy et al. (2016) developed a method for the synthesis of bioactive compounds like 2-(pyrazolyl)ethylamine, which has potential pharmaceutical applications. This signifies the role of related ethanol derivatives in the development of new drugs and bioactive molecules (Chagarovskiy et al., 2016).
Safety and Hazards
The safety data sheet for “2-(3-Aminooxetan-3-yl)ethanol” indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin .
properties
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCSLLDJIBJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminooxetan-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















